Cas no 1004253-97-7 (N-[3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]cyclohexanecarboxamide)
![N-[3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]cyclohexanecarboxamide structure](https://ja.kuujia.com/scimg/cas/1004253-97-7x500.png)
N-[3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]cyclohexanecarboxamide 化学的及び物理的性質
名前と識別子
-
- N-[3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]cyclohexanecarboxamide
- Cyclohexanecarboxamide, N-[1-(1,6-dihydro-6-oxo-4-propyl-2-pyrimidinyl)-3-methyl-1H-pyrazol-5-yl]-
-
- インチ: 1S/C18H25N5O2/c1-3-7-14-11-16(24)21-18(19-14)23-15(10-12(2)22-23)20-17(25)13-8-5-4-6-9-13/h10-11,13H,3-9H2,1-2H3,(H,20,25)(H,19,21,24)
- InChIKey: XGYIPWYEBQUPOK-UHFFFAOYSA-N
- ほほえんだ: C1(C(NC2N(C3NC(=O)C=C(CCC)N=3)N=C(C)C=2)=O)CCCCC1
じっけんとくせい
- 密度みつど: 1.32±0.1 g/cm3(Predicted)
- 酸性度係数(pKa): 7.09±0.50(Predicted)
N-[3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]cyclohexanecarboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2215-0335-10μmol |
N-[3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]cyclohexanecarboxamide |
1004253-97-7 | 90%+ | 10μl |
$69.0 | 2023-05-19 | |
Life Chemicals | F2215-0335-20μmol |
N-[3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]cyclohexanecarboxamide |
1004253-97-7 | 90%+ | 20μl |
$79.0 | 2023-05-19 | |
Life Chemicals | F2215-0335-2mg |
N-[3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]cyclohexanecarboxamide |
1004253-97-7 | 90%+ | 2mg |
$59.0 | 2023-05-19 | |
Life Chemicals | F2215-0335-2μmol |
N-[3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]cyclohexanecarboxamide |
1004253-97-7 | 90%+ | 2μl |
$57.0 | 2023-05-19 | |
Life Chemicals | F2215-0335-50mg |
N-[3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]cyclohexanecarboxamide |
1004253-97-7 | 90%+ | 50mg |
$160.0 | 2023-05-19 | |
Life Chemicals | F2215-0335-100mg |
N-[3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]cyclohexanecarboxamide |
1004253-97-7 | 90%+ | 100mg |
$248.0 | 2023-05-19 | |
Life Chemicals | F2215-0335-4mg |
N-[3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]cyclohexanecarboxamide |
1004253-97-7 | 90%+ | 4mg |
$66.0 | 2023-05-19 | |
Life Chemicals | F2215-0335-20mg |
N-[3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]cyclohexanecarboxamide |
1004253-97-7 | 90%+ | 20mg |
$99.0 | 2023-05-19 | |
Life Chemicals | F2215-0335-25mg |
N-[3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]cyclohexanecarboxamide |
1004253-97-7 | 90%+ | 25mg |
$109.0 | 2023-05-19 | |
Life Chemicals | F2215-0335-5μmol |
N-[3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]cyclohexanecarboxamide |
1004253-97-7 | 90%+ | 5μl |
$63.0 | 2023-05-19 |
N-[3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]cyclohexanecarboxamide 関連文献
-
Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
-
A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
-
Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
-
Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
-
Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
-
Wei Chen Nanoscale, 2015,7, 6957-6990
-
Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
-
10. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
N-[3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]cyclohexanecarboxamideに関する追加情報
Introduction to N-[3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]cyclohexanecarboxamide (CAS No. 1004253-97-7)
N-[3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]cyclohexanecarboxamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound, identified by its CAS number 1004253-97-7, represents a confluence of heterocyclic chemistry and pharmacological innovation, making it a subject of intense research interest.
The molecular structure of N-[3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]cyclohexanecarboxamide incorporates multiple pharmacophoric elements that are known to interact with biological targets in complex ways. The presence of a pyrazole ring system, a dihydropyrimidine moiety, and a cyclohexanecarboxamide side chain creates a multifaceted scaffold that is likely to exhibit diverse interactions with enzymes and receptors. This structural complexity is not merely an academic curiosity but rather a strategic design that may contribute to the compound's efficacy and selectivity in therapeutic applications.
In recent years, there has been a growing interest in the development of novel heterocyclic compounds for their potential applications in medicine. The pyrazole and dihydropyrimidine scaffolds are particularly noteworthy, as they have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of these motifs into the structure of N-[3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]cyclohexanecarboxamide suggests that this compound may possess similar biological activities. Furthermore, the cyclohexanecarboxamide moiety adds an additional layer of complexity that could influence the compound's solubility, bioavailability, and metabolic stability.
One of the most compelling aspects of this compound is its potential as a lead molecule for drug discovery. The structural features of N-[3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-y]cyclohexanecarboxamide make it an attractive candidate for further investigation in various therapeutic areas. For instance, the pyrazole ring system is known to be a key pharmacophore in several FDA-approved drugs, including those used to treat pain and inflammation. The dihydropyrimidine moiety has also been explored as a component in antiviral and anticancer agents. By combining these elements into a single molecule, researchers may have created a compound that can modulate multiple biological pathways simultaneously.
The synthesis of N-[3-methyl-]cyclohexanecarboxamide presents several challenges due to its complex structure. However, advances in synthetic methodologies have made it possible to construct such molecules with increasing efficiency and precision. Modern techniques such as palladium-catalyzed cross-coupling reactions and transition-metal-catalyzed hydrogenations have been instrumental in the preparation of this compound. These methods not only facilitate the assembly of the core heterocyclic framework but also allow for the introduction of various substituents that can fine-tune the biological properties of the molecule.
The pharmacological evaluation of N-[3-methyl-]cyclohexanecarboxamide is currently underway in several research laboratories. Preliminary studies have shown promising results in terms of its interaction with target proteins and enzymes. For example, computational modeling studies suggest that this compound may bind to certain kinases and transcription factors, which are implicated in various diseases. Additionally, in vitro assays have indicated that it exhibits inhibitory activity against specific enzymes associated with inflammation and cancer progression.
The potential therapeutic applications of N-[3-methyl-]cyclohexanecarboxamide are broad and varied. Given its structural similarities to known pharmacologically active compounds, it could be developed into a drug candidate for conditions such as cancer, autoimmune diseases, and infectious disorders. The compound's ability to modulate multiple biological pathways makes it particularly interesting for treating complex diseases that involve intricate molecular mechanisms.
In conclusion, N-[3-methyl-]cyclohexanecarboxamide (CAS No. 1004253-97-7) is a structurally complex organic compound with significant potential as a therapeutic agent. Its unique combination of heterocyclic motifs and functional groups positions it as an attractive lead molecule for drug discovery efforts. As research continues to uncover its biological activities and mechanisms of action, this compound is likely to play an important role in the development of novel treatments for various diseases.
1004253-97-7 (N-[3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]cyclohexanecarboxamide) 関連製品
- 900634-65-3(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl 2-(4-methoxyphenoxy)acetate)
- 1932332-31-4(methyl (2S)-3,3-dimethylpyrrolidine-2-carboxylate)
- 2680838-63-3(6-({(prop-2-en-1-yloxy)carbonylamino}methyl)-5-oxaspiro3.5nonane-2-carboxylic acid)
- 1565458-74-3(2-benzyl(cyano)aminoethan-1-ol)
- 2228968-20-3({1-(5-bromo-2-chloropyridin-3-yl)methylcyclopropyl}methanamine)
- 362520-32-9(4-Amino-N-(2-fluorophenyl)methylbenzamide)
- 1447949-92-9(3,3-Difluoro-1-methylcyclobutane-1-carbonitrile)
- 2229393-28-4(4-(5-nitropyridin-2-yl)oxane-2,6-dione)
- 2171197-15-0((2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}pentanoic acid)
- 2171768-32-2(3-5-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-2,2-difluoropropanoic acid)



